molecular formula C10H5FO4 B156007 6-Fluorochromone-2-carboxylic acid CAS No. 99199-59-4

6-Fluorochromone-2-carboxylic acid

Cat. No. B156007
CAS RN: 99199-59-4
M. Wt: 208.14 g/mol
InChI Key: JZJYDFADRMBXAW-UHFFFAOYSA-N
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Description

6-Fluorochromone-2-carboxylic acid is a chemical compound with the empirical formula C10H9FO3 . It is a white to light yellow crystal powder . This compound is used as a matrix-assisted laser desorption ionization (MALDI) matrix for the trace analysis of areca alkaloids in human plasma .


Synthesis Analysis

The synthesis of 6-Fluorochromone-2-carboxylic acid involves the use of compound 5 (10.0 g) in a 500 mL autoclave reactor and Pd/C (0.5 g) in acetic acid (150 ml) under nitrogen atmosphere . The reaction is heated at 75-80 °C for 30-35 hours . The completion of the reaction is monitored over TLC .


Molecular Structure Analysis

The molecular structure of 6-Fluorochromone-2-carboxylic acid is represented by the SMILES string OC(C1CCC2=CC(F)=CC=C2O1)=O . The InChI key for this compound is ZNJANLXCXMVFFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Fluorochromone-2-carboxylic acid has a molecular weight of 208.14 g/mol . It has a melting point of 257-259 °C (lit.) .

Scientific Research Applications

Chiral Building Blocks in Pharmaceutical Industry

Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been developed .

Fluorinated Building Blocks

6-Fluorochromone-2-carboxylic acid is used as a fluorinated building block . Fluorinated compounds have unique properties and are often used in the development of pharmaceuticals and agrochemicals .

Matrix-Assisted Laser Desorption Ionization (MALDI) Matrix

6-Fluorochromone-2-carboxylic acid may be used as a matrix-assisted laser desorption ionization (MALDI) matrix for the trace analysis of areca alkaloids in human plasma .

Synthesis of Chromene Based 1,2,4-Oxadiazoles

A series of chromene based 1,2,4-oxadiazoles derivatives were synthesized using 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid and readily available substituted benzonitrile . These derivatives were evaluated for their in vitro cytotoxic activity against MCF-7 and HeLa .

Antioxidant and Antimicrobial Agents

6-Fluoro-4-oxo-4H-chromene-2-carboxylates have been synthesized and evaluated as antioxidant and antimicrobial agents .

Synthesis of 4H-ch Derivatives

6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid has been used in the synthesis of 4H-ch derivatives .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, the development of practical enzymatic resolution methods represents significant advantages over those chemical resolution methods . This is the first reported enzymatic resolution technique of FCCAs .

properties

IUPAC Name

6-fluoro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJYDFADRMBXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399267
Record name 6-Fluorochromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochromone-2-carboxylic acid

CAS RN

99199-59-4
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorochromone-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Fluoro-2-hydroxyacetophenone (II) was treated with potassium tertiary butoxide and diethyl oxalate to give 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (III) according to Reaction 1 as given below by a known process (JP 2218675).
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Synthesis routes and methods II

Procedure details

A solution of 20 g of 5′-fluoro-2′-hydroxyacetophenone (13 mol) in 100 ml of THF was slowly added at 5-10° C. to a solution of 52 ml of 30% sodium methoxide in methanol (0.30 mol). The temperature was then allowed to reach 15° C. and 22 g of diethyloxalate (0.15 mol) were added between 15 to 25° C. to give a complete solution. The reaction progress was monitored by TLC until less than 5% of raw starting material was present. The mixture was adjusted to pH 1-2 by the addition of 20 ml of 36% HCl (0.24 mol) and 100 ml of water between 5 to 15° C. The solid residue formed was removed by filtration then the aqueous layer removed by decantation. The organic layer was then washed with 40 ml of an aqueous solution of 15% NaCl and concentrated under reduced pressure at 40-50° C. to give a yellow oil. This residual oil was dissolved in 100 ml of glacial acetic acid and 100 ml of water at reflux for 17-20 h. After cooling to 15-20° C., the suspension of the title compound was filtered to give after drying 20 g of a white or off-white solid (yield: 75%). A second crop can be obtained after concentration of the mother liquor and the residue warmed up in 50 ml glacial acetic acid and 50 ml water to reflux for 20 h to hydrolyze the ester to give an additional batch of the title compound (2-3 g).
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20 g
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20 mL
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100 mL
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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